Product packaging for 1-oxothietane-3-carboxylic acid(Cat. No.:CAS No. 766-14-3)

1-oxothietane-3-carboxylic acid

Cat. No.: B3153816
CAS No.: 766-14-3
M. Wt: 134.16 g/mol
InChI Key: BAPWHRLTLDYYSF-UHFFFAOYSA-N
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Description

1-Oxothietane-3-carboxylic acid is a chemical building block of interest in organic synthesis and pharmaceutical research. It features a four-membered thietane ring bearing a sulfoxide (1-oxo) group and a carboxylic acid functional group. In medicinal chemistry, saturated heterocycles like oxetanes and thietanes are increasingly investigated as valuable bioisosteres, which are substituents or groups with similar physical or chemical properties that can impart improved pharmacokinetic or pharmacodynamic properties to a drug candidate . Specifically, research indicates that the thietan-3-ol group, and its corresponding sulfoxide and sulfone derivatives, show promise as isosteric replacements for the carboxylic acid functional group . This bioisosteric replacement strategy is a common and powerful tool in drug discovery, often employed to modulate key properties like acidity, lipophilicity, and metabolic stability . The presence of both a sulfoxide and a carboxylic acid on the small, strained thietane ring makes this compound a unique and sophisticated synthon. Researchers can leverage this structure to develop novel analogs of bioactive molecules or to create new chemical libraries for screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3S B3153816 1-oxothietane-3-carboxylic acid CAS No. 766-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxothietane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-4(6)3-1-8(7)2-3/h3H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPWHRLTLDYYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-14-3
Record name 1-oxo-1lambda4-thietane-3-carboxylic acid
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Contextual Overview of Thietane and Sulfoxide Chemistry in Contemporary Organic Synthesis Research

Significance of Four-Membered Sulfur Heterocycles in Synthetic Chemistry

Four-membered sulfur heterocycles, known as thietanes, are valuable building blocks in organic synthesis and have garnered significant interest in medicinal chemistry. thieme-connect.dethieme-connect.denih.govwikipedia.org Unlike their more common five- and six-membered counterparts, the thietane (B1214591) ring is strained, which imparts unique chemical reactivity and a defined three-dimensional geometry. researchgate.net This structural rigidity and high polarity make thietanes attractive motifs for drug discovery, where they can serve as bioisosteres to modulate the physicochemical properties of drug candidates. thieme-connect.deresearchgate.net

Thietanes are found in the core of some biologically active compounds and serve as versatile intermediates for creating more complex sulfur-containing molecules. thieme-connect.denih.gov For instance, thietane derivatives have been incorporated into analogues of the anticancer drug Taxol and the antiviral agent Oxetanocin A. thieme-connect.denih.gov Although historically less explored than their oxygen-containing analogues (oxetanes), a growing body of research highlights the potential of thietanes to provide novel opportunities in molecular design. wikipedia.org

Academic Relevance of Sulfoxide (B87167) Functionalities in Modern Organic Transformations

The sulfoxide group (>S=O) is a highly versatile and polar functional group in organic chemistry. researchgate.net Its importance stems from several key features. First, the sulfur atom in a sulfoxide is a stereocenter when its two organic substituents are different, making chiral sulfoxides powerful auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. researchgate.net

Second, sulfoxides are central intermediates in the oxidation of sulfides to sulfones, allowing for the fine-tuning of the electronic and physical properties of organosulfur compounds. nih.govnih.gov The sulfinyl group can also activate adjacent C-H bonds for deprotonation and subsequent functionalization. researchgate.net Furthermore, sulfoxides participate in important thermal elimination reactions (the Mislow-Evans rearrangement) and can act as ligands in transition metal complexes, highlighting their broad utility in modern organic transformations. researchgate.net

Historical Development and Evolution of Research in Small Ring Sulfur Chemistry

The history of heterocyclic chemistry began in the 19th century, with many foundational discoveries occurring alongside the general development of organic chemistry. tandfonline.com The specific investigation of thietanes dates back to 1916, when the parent compound was first isolated and described as a mobile liquid with a characteristically strong odor. thieme-connect.dethieme-connect.de

Early synthetic methods for creating the thietane ring were often low-yielding and relied on the cyclization of 1,3-difunctionalized alkanes, such as the reaction of 1,3-dibromopropane (B121459) with a sulfide (B99878) source. nih.govwikipedia.org A significant advancement came with the application of photochemical [2+2] cycloadditions, known as the thia-Paternò–Büchi reaction, which was first applied to thietane synthesis in 1969. nih.gov Over the decades, research has expanded to include various synthetic strategies, such as ring expansions of smaller thiirane (B1199164) (three-membered ring) precursors and ring contractions of larger heterocycles. nih.govnih.gov This evolution has provided chemists with more efficient and versatile routes to access these strained sulfur heterocycles, paving the way for their exploration in various applications. nih.gov

Rationale for Investigating Novel Thietane Carboxylic Acid Derivatives

The investigation of novel thietane carboxylic acid derivatives, such as 1-oxothietane-3-carboxylic acid, is driven by the strategic goals of medicinal chemistry, particularly the concept of bioisosterism. A bioisostere is a chemical substituent or group that can be used to replace another group in a biologically active molecule without significantly changing its biological activity but potentially improving its pharmacokinetic or pharmacodynamic properties.

The carboxylic acid group is common in drugs but can lead to poor metabolic stability or cell permeability. Researchers are therefore constantly seeking new molecular groups that can mimic the key interactions of a carboxylic acid (like hydrogen bonding) while offering different physicochemical profiles. Thietane derivatives, particularly at various oxidation states (sulfide, sulfoxide, sulfone), have been identified as promising bioisosteres for the carboxylic acid moiety. researchgate.net The introduction of the polar sulfoxide and the carboxylic acid onto the strained, three-dimensional thietane scaffold of this compound creates a novel, polar, and structurally defined building block. This compound is of academic interest for its potential to introduce new property profiles in drug design campaigns, offering a unique alternative to more traditional functional groups.

Research Findings and Data

While specific experimental data for this compound is limited in publicly accessible literature, we can compile known and predicted data for the parent structures to understand its likely characteristics.

Chemical Data Table

PropertyValueSource
Compound Name This compound-
Molecular Formula C₄H₆O₃S-
Molecular Weight 134.15 g/mol -
CAS Number Not available-

Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular WeightXlogP (Predicted)Notes
Thietane-3-carboxylic acidC₄H₆O₂S118.16 g/mol 0.2PubChem CID: 23270602 uni.lu
ThietaneC₃H₆S74.14 g/mol 1.1PubChem CID: 9251 nih.gov
3-Bromothietane 1,1-dioxideC₃H₅BrO₂S185.04 g/mol 0.2PubChem CID: 302539 nih.gov

Synthetic Methodologies for 1 Oxothietane 3 Carboxylic Acid

Strategies for Thietane (B1214591) Ring Formation in Substituted Systems

The formation of the four-membered thietane ring is a crucial step and can be accomplished through several cyclization strategies. beilstein-journals.orgnih.gov These methods often involve the intramolecular reaction of a substrate containing a thiol or a latent thiol functionality and a suitable leaving group at the γ-position.

Cyclization Reactions for Thietane Scaffolds

A common and traditional method for constructing the thietane backbone is through the cyclization of 1,3-dihaloalkanes or their synthetic equivalents with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov This approach is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. However, its utility is limited for more sterically hindered 2,2-, 2,4-, 2,2,4-, and 2,2,4,4-substituted thietanes due to competing elimination reactions. beilstein-journals.org

Another versatile method involves the intramolecular cyclization of γ-mercaptoalkanols. nih.govbeilstein-journals.org This can be achieved directly, for instance, by using reagents like triphenylphosphine (B44618) diethoxide to facilitate the ring closure. nih.govbeilstein-journals.org

Ring expansion of thiiranes (three-membered sulfur-containing rings) presents a modern and efficient route to thietanes. rsc.orgacs.org This can be accomplished through reaction with dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and sodium hydride. The mechanism involves a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular displacement to form the thietane ring. rsc.org Electrophilic ring expansion of thiiranes using rhodium carbenoids also provides a pathway to functionalized thietanes. acs.org

Photochemical [2+2] cycloadditions, known as the thia-Paternò–Büchi reaction, between thiocarbonyl compounds and alkenes offer a powerful tool for the synthesis of a wide variety of substituted thietanes, including spirocyclic and fused systems. beilstein-journals.orgnih.govresearchgate.net This method is particularly advantageous for accessing polysubstituted thietanes that are difficult to obtain via traditional cyclization methods. beilstein-journals.org

Thietane Ring Construction via Anion-Induced Cyclization

Anion-induced cyclization represents a significant strategy for thietane synthesis. A primary example is the intramolecular nucleophilic displacement of a halide or other suitable leaving group by a thiolate anion. This is a cornerstone of many thietane syntheses, starting from γ-halo-thiols or their precursors. beilstein-journals.orgnih.gov

The reaction of (1-chloromethyl)oxiranes with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) provides a route to thietane-3-ols. beilstein-journals.orgbeilstein-journals.org In this process, the hydrogensulfide anion acts as a nucleophile, opening the oxirane ring. A subsequent intramolecular displacement of the chloride by the newly formed thiolate generates the thietane ring. beilstein-journals.org

Radical Cyclization Approaches to Thietanes

Radical cyclizations have emerged as powerful methods in organic synthesis, capable of forming complex cyclic systems with high functional group tolerance. nih.gov While their application to the direct synthesis of the thietane ring of 1-oxothietane-3-carboxylic acid is less commonly documented in introductory texts, the principles of radical cyclization are applicable. A hypothetical approach could involve the intramolecular cyclization of a radical centered on a carbon or sulfur atom onto a suitably positioned double bond or other radical acceptor. For instance, a tandem radical cyclization process has been utilized to construct tribromomethylated 2-oxindoles from N-arylacrylamides, demonstrating the potential of radical cascades in forming cyclic structures. rsc.org

Selective Oxidation of Thietanes to 1-Oxothietanes

Once the thietane ring is formed, the next critical step is the selective oxidation of the sulfide to a sulfoxide (B87167). This transformation must be controlled to avoid over-oxidation to the corresponding sulfone.

Controlled Oxidation Techniques for Sulfide to Sulfoxide Transformation

A variety of reagents and conditions have been developed for the controlled oxidation of sulfides to sulfoxides. organic-chemistry.org Common oxidants include hydrogen peroxide, peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), sodium periodate, and potassium permanganate. researchgate.net The choice of oxidant and reaction conditions (e.g., temperature, solvent, and stoichiometry) is crucial for achieving high selectivity for the sulfoxide. researchgate.netmdpi.com

For instance, the oxidation of various thietanyl derivatives has been achieved using hydrogen peroxide in acetic acid at room temperature. researchgate.net Urea-hydrogen peroxide (UHP) has also been demonstrated as a safe and effective reagent for the selective oxidation of thioglycosides to sulfoxides, a reaction that can be extended to other sulfide systems. beilstein-journals.org The use of UHP in acetic acid at elevated temperatures allows for controlled oxidation. beilstein-journals.org

Catalytic methods offer an alternative, often milder, approach. Ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel, in conjunction with sodium bromate (B103136) as the primary oxidant, provides a heterogeneous system for sulfide oxidation. organic-chemistry.org Similarly, a dendritic phosphomolybdate hybrid has been used as a recyclable catalyst with hydrogen peroxide for the selective oxidation of sulfides to sulfoxides. mdpi.com

Stereoselective Oxidation Strategies for Sulfoxide Generation

The oxidation of a prochiral sulfide, such as a 3-substituted thietane, results in the formation of a chiral sulfoxide, which can exist as a mixture of diastereomers (cis and trans isomers). researchgate.net The ratio of these diastereomers is influenced by the nature of the substituent at the 3-position of the thietane ring. researchgate.net

Achieving stereoselectivity in the oxidation of sulfides is a significant challenge. Chiral oxidizing agents or catalysts can be employed to induce facial selectivity in the oxidation process. While specific examples for this compound are not extensively detailed in the provided context, the principles of asymmetric sulfoxidation are well-established. These methods often involve the use of chiral transition metal complexes or chiral auxiliaries to direct the approach of the oxidant to one face of the sulfur atom. The development of stereoselective syntheses of C2,C4-disubstituted thietane 1-oxides through lithiation and electrophilic trapping highlights the feasibility of controlling stereochemistry in thietane systems. core.ac.uk

Introduction of the Carboxylic Acid Moiety

The incorporation of a carboxylic acid group at the 3-position of the thietane ring is a critical step in the synthesis of the target molecule. Various strategies have been investigated to achieve this functionalization.

Strategies for Carboxylic Acid Functionalization on the Thietane Ring

One of the primary approaches to obtaining thietane-3-carboxylic acid involves starting with a pre-functionalized precursor. A common method for the preparation of the basic thietane ring is the cyclic thioetherification of 1,3-dihaloalkanes or related substrates with a sulfide source. nih.gov However, this method is most suitable for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov

A more targeted approach begins with a molecule already containing the four-membered ring. For instance, thietan-3-ol (B1346918) can be synthesized through the reaction of chloromethyloxirane with hydrogen sulfide in the presence of a base like barium hydroxide. nih.gov This thietan-3-ol can then be further transformed into 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.govbeilstein-journals.org

Another strategy involves the ring contraction of five-membered rings. For example, γ-lactones bearing a leaving group at the C-2 position can undergo alcoholysis followed by a spontaneous Williamson etherification to yield oxetane (B1205548) carboxylic esters, which are analogous to the thietane system. beilstein-journals.org

Furthermore, 3-substituted thietanes can be prepared by the reaction of 1,2-epithio-3-chloropropane with various nucleophiles in aqueous solutions. researchgate.net While not directly yielding a carboxylic acid, these methods provide a scaffold that can potentially be converted to the desired acid.

A direct synthesis of 3-aryl-3-carboxylic acid oxetanes and azetidines has been achieved through a two-step process involving a catalytic Friedel–Crafts reaction followed by a mild oxidative cleavage. researchgate.net While this is for oxetanes and azetidines, the principle could potentially be adapted for thietane systems.

Carbonylation Reactions in Thietane Systems

Carbonylation reactions offer a powerful method for the direct introduction of a carboxylic acid or its derivatives. These reactions typically involve the use of carbon monoxide and a transition metal catalyst. While general methods for the carbonylation of various organic substrates, including alcohols, alkenes, and halides, are well-established, specific applications to thietane systems are less common in the literature. youtube.comresearchgate.net

The general principle involves the generation of a carbocation or an organometallic intermediate which then reacts with carbon monoxide. For instance, alcohols can be carbonylated under acidic conditions where a carbocation is formed, which then reacts with CO to form an acylium cation that is subsequently hydrolyzed to the carboxylic acid. youtube.com For thietane systems, this would likely involve the formation of a carbocation at the 3-position.

Palladium- or nickel-catalyzed carbonylation of organic halides is another common approach. youtube.com A thietane with a halogen at the 3-position could potentially undergo such a reaction. The process involves the formation of an acyl-metal complex which then reacts with a nucleophile, such as water, to yield the carboxylic acid. youtube.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The oxidation of the sulfur atom in thietane-3-carboxylic acid to a sulfoxide introduces a new stereocenter, leading to the possibility of cis and trans diastereomers, as well as enantiomers if the starting material is chiral. Controlling the stereochemical outcome of this oxidation is a significant challenge.

The oxidation of 3-substituted thietanes has been shown to produce mixtures of cis and trans isomers of the corresponding 1-oxothietanes. researchgate.net The ratio of these diastereomers is influenced by the nature of the substituent at the 3-position of the thietane ring. researchgate.net For example, the oxidation of a thietan-3-ol derivative with urea-hydrogen peroxide complex in acetic acid resulted in a 6:4 mixture of cis and trans isomers, while using m-chloroperoxybenzoic acid (m-CPBA) gave a much higher diastereoselectivity with a cis/trans ratio greater than 98:2. nih.gov

Common oxidizing agents used for the conversion of thietanes to their corresponding sulfoxides and sulfones include hydrogen peroxide, potassium permanganate, sodium periodate, and monoperoxyphthalic acid. researchgate.net The choice of oxidant and reaction conditions can significantly impact the selectivity of the reaction.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound requires an asymmetric synthesis approach. This can be achieved through several strategies, including the use of a chiral catalyst for the oxidation step, or starting from a chiral precursor.

While specific examples for the enantioselective synthesis of this compound are not extensively documented, the principles of asymmetric sulfoxidation are well-established. Chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed to control the facial selectivity of the oxidation of the sulfur atom.

Another approach involves the use of chiral phosphoric acids as catalysts. These have been successfully used in the enantioselective synthesis of various small and medium-sized rings, including tetrahydrothiophenes. beilstein-journals.org This methodology could potentially be adapted for the asymmetric oxidation of thietane-3-carboxylic acid or a suitable precursor.

Diastereoselective Control in Synthetic Pathways

As mentioned previously, the substituent at the 3-position of the thietane ring plays a crucial role in directing the diastereoselectivity of the oxidation of the sulfur atom. researchgate.net In the case of this compound, the carboxylic acid group itself would be the directing group. The interaction between the incoming oxidant and the carboxylic acid group can favor the formation of one diastereomer over the other.

For instance, in the oxidation of 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, the cis-isomer of the corresponding sulfoxide was the major product. researchgate.net Conversely, for 5(6)-nitro-1-(thietan-3-yl)benzimidazole, the trans-isomer was favored. researchgate.net This highlights the subtle electronic and steric effects that the C3-substituent exerts on the stereochemical outcome of the oxidation.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this involves the use of safer reagents and solvents, minimizing waste, and improving energy efficiency.

One area of focus is the oxidation step. Many traditional oxidizing agents are hazardous and produce significant waste. The use of microwave irradiation in conjunction with water as a solvent has been explored for the synthesis of spiro compounds, presenting a more sustainable alternative to classical methods. utrgv.edu

The choice of oxidizing agent is also critical. Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water. However, its use often requires a catalyst, some of which can be toxic heavy metals. Developing transition-metal-free oxidation systems is therefore a key goal. researchgate.net

Lack of Documented

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no currently documented synthetic methodologies specifically for the compound This compound . Extensive searches for the synthesis of this specific molecule, including catalyst development for environmentally benign processes and the use of solvent-free or aqueous conditions, did not yield any relevant research findings.

While the fields of green chemistry and heterocyclic synthesis are robust areas of study, with numerous publications on related structures, the specific preparation of this compound is not described in the available literature. Research into the synthesis of analogous compounds, such as oxetane-3-carboxylic acids and other thietane derivatives, exists but cannot be directly extrapolated to the target molecule without experimental validation.

Therefore, the requested article, with its specific focus on the synthetic methodologies for this compound, cannot be generated at this time due to the absence of foundational scientific research on the subject.

Chemical Reactivity and Mechanistic Investigations of 1 Oxothietane 3 Carboxylic Acid

Reactivity of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which is a driving force for many of its chemical reactions. The presence of an oxygen atom on the sulfur to form a sulfoxide (B87167), as in 1-oxothietane-3-carboxylic acid, further modulates this reactivity.

Ring-Opening Reactions of 1-Oxothietane Derivatives

Ring-opening reactions are a prominent feature of thietane chemistry, driven by the release of ring strain. These reactions can be initiated by either nucleophiles or electrophiles.

The ring-opening of thietane derivatives can be initiated by nucleophiles. In a process analogous to epoxide ring-opening, strong nucleophiles can attack one of the carbon atoms of the thietane ring, leading to the cleavage of a carbon-sulfur bond. khanacademy.orglibretexts.org The regioselectivity of this attack is influenced by steric and electronic factors. Generally, nucleophilic attack occurs at the less sterically hindered carbon atom. khanacademy.org For instance, the reaction of chloromethyloxirane with hydrogen sulfide (B99878) in the presence of barium hydroxide (B78521) leads to the formation of thietan-3-ol (B1346918) through a nucleophilic ring-opening of the oxirane followed by intramolecular cyclization. nih.gov

In the context of thietane-1-oxides, the sulfoxide group can influence the reactivity. A study on a bridging thietane ligand in a tetraosmium carbonyl cluster complex demonstrated that a chloride ion could induce ring-opening by cleaving a carbon-sulfur bond. osti.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Thietane Derivatives

Thietane DerivativeNucleophileProductReference
2-(1-haloalkyl)oxiranesAmmonium (B1175870) monothiocarbamatesThietane-3-ols nih.gov
Bridging thietane in an Osmium clusterChloride ion (Cl⁻)4-chloro-3,3-dimethylpropanethiolato ligand osti.gov

This table is for illustrative purposes and shows reactions leading to or from thietane structures via nucleophilic attack, highlighting the general reactivity patterns of the ring system.

The sulfur atom in thietanes can be activated by electrophiles, which can facilitate ring-opening. An electrophilic aryne-activated ring-opening of thietanes has been reported, showcasing a three-component transformation with a broad scope of nucleophiles. rsc.orgnih.gov This method allows for the formation of diverse thioethers under mild conditions. rsc.org While direct studies on this compound are limited, the general principle suggests that electrophilic attack on the sulfur atom, potentially followed by nucleophilic attack on a carbon atom, could lead to ring cleavage.

Ring Expansion Reactions of Thietane Derivatives

Thietanes can undergo ring expansion reactions to form larger sulfur-containing heterocycles. These reactions often proceed through the formation of a sulfur ylide intermediate. researchgate.netrsc.org Photochemical conditions have been employed to achieve ring expansion of thietane heterocycles to tetrahydrothiophenes (thiolanes). researchgate.netrsc.org DFT calculations suggest that these reactions can proceed via a diradical pathway. researchgate.netrsc.org Another strategy for ring expansion involves the reaction of thiiranes (a three-membered sulfur heterocycle) with dimethyloxosulfonium methylide to produce thietanes. rsc.org This process involves a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular cyclization. rsc.org

Fragmentation Pathways of the Thietane Core

The fragmentation of the thietane ring upon techniques like mass spectrometry provides insights into its stability and bond strengths. While specific fragmentation pathways for this compound are not extensively detailed in the searched literature, general principles of mass spectrometry suggest that fragmentation would likely involve the loss of small, stable molecules. The study of fragmentation pathways of various organic molecules, including those with heterocyclic cores, often reveals characteristic fragmentation patterns that can be used for structural elucidation. core.ac.uknih.govyoutube.com For thietane derivatives, fragmentation could be initiated by cleavage of the C-S or C-C bonds within the ring.

Transformations Involving the Sulfoxide Moiety

The sulfoxide group in this compound is a key functional group that can undergo various transformations. Oxidation of the corresponding thietane with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide is a common method to introduce the sulfoxide or sulfone functionality. acs.orglookchem.com For instance, 3-hydroxythietane can be oxidized to 3-hydroxythietane 1,1-dioxide using m-CPBA. acs.org

The stereochemistry of the sulfoxide is also an important consideration, as cis- and trans-isomers relative to other substituents on the thietane ring can exhibit different chemical and physical properties. lookchem.com For example, cis- and trans-3-substituted thietane 1-oxides can be distinguished by the chemical shift of the β-carbon atom in their 13C NMR spectra. lookchem.com The sulfoxide can also influence the reactivity of the adjacent carboxylic acid group, although the direct impact on the reactivity of the carboxylic acid in this compound is not extensively documented in the provided search results. The general reactivity of carboxylic acids includes salt formation with bases, conversion to acid chlorides, and esterification. msu.eduslideshare.netexam-corner.comlibretexts.org The electronic effects of the sulfoxide group could potentially modify the acidity of the carboxylic acid. libretexts.org

Pummerer-Type Rearrangements and Related Reactivity

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an activating agent like acetic anhydride (B1165640), rearrange to form an α-acyloxy-thioether. wikipedia.org For this compound, this rearrangement would involve the carbon atom adjacent to the sulfur in the thietane ring. The general mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxy sulfonium (B1226848) ion. youtube.com Subsequent elimination of acetic acid generates a thionium (B1214772) ion intermediate. wikipedia.orgnih.gov This electrophilic intermediate can then be trapped by nucleophiles. wikipedia.org

While specific studies on the Pummerer rearrangement of this compound are not extensively detailed in the provided results, the general principles of the reaction can be applied. The presence of the carboxylic acid group could influence the reaction pathway, potentially acting as an intramolecular nucleophile under certain conditions. The thionium ion intermediate is a key reactive species that can undergo various transformations, including attack by external nucleophiles or fragmentation pathways, depending on the stability of the resulting carbocation. wikipedia.org

Reduction Reactions of the Sulfoxide Group

The reduction of the sulfoxide in this compound to the corresponding thietane-3-carboxylic acid is a fundamental transformation. A variety of reagents are available for the deoxygenation of sulfoxides, offering different levels of chemoselectivity. organic-chemistry.org

Common reducing agents and systems include:

Sodium borohydride (B1222165) and iodine: This system effectively reduces sulfoxides to thioethers in anhydrous THF, showing good chemoselectivity in the presence of functional groups like esters and nitriles. organic-chemistry.org

Thionyl chloride and triphenylphosphine (B44618): This combination provides a mild method for the reduction of both aliphatic and aromatic sulfoxides. organic-chemistry.org

Triflic anhydride and potassium iodide: This reagent system is effective for the deoxygenation of sulfoxides at room temperature and is compatible with a range of functional groups. organic-chemistry.org

Dichlorodioxomolybdenum(VI)-catalyzed oxotransfer: This method utilizes a catalytic amount of the molybdenum complex with a stoichiometric phosphite (B83602) reductant. organic-chemistry.org

3-Mercaptopropionic acid with catalytic NBS or I2: This system allows for the deoxygenation of sulfoxides under mild conditions, preserving acid-sensitive groups. organic-chemistry.org

The choice of reducing agent would depend on the desired reaction conditions and the compatibility with the carboxylic acid moiety of the starting material.

Chiral Inversion and Racemization Studies at Sulfur

The sulfur atom in this compound is a stereogenic center, and the stability of its configuration is a significant aspect of its chemistry. nih.gov Chiral sulfoxides can undergo inversion of configuration at the sulfur atom under certain conditions, leading to racemization. acs.org The stability of chiral sulfoxides can be a concern in synthetic applications, as some have been observed to rearrange into racemic mixtures. nih.gov

The mechanism of racemization can involve thermal or acid-catalyzed processes. The energy barrier to pyramidal inversion at the sulfur atom determines its configurational stability. Studies on related chiral sulfoxides, such as thianthrene (B1682798) sulfoxides, have demonstrated that diastereomers can be stable and separable, indicating that the sulfur-based chiral center is not always labile. nih.gov The specific conditions under which this compound might undergo racemization would depend on factors like temperature, pH, and the presence of catalysts. The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the absolute configuration (R or S) at the chiral sulfur atom, considering the lone pair of electrons as a phantom atom of low priority. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes a variety of reactions typical of this functional group, including derivatization, decarboxylation, and reactions at the adjacent carbon atom.

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid can be readily converted into its more reactive derivatives, such as esters, amides, and anhydrides. youtube.com

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This equilibrium reaction, known as the Fischer esterification, can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Amides: Amides are generally formed by reacting the carboxylic acid with an amine. nih.gov Direct condensation can be achieved using coupling agents or by converting the carboxylic acid to a more reactive intermediate like an acid chloride. nih.govmdpi.com For instance, titanium tetrachloride (TiCl4) can mediate the direct amidation of carboxylic acids with amines. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an amine to form the amide. khanacademy.org

Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids using various methods. One approach involves the reaction of a carboxylic acid with a dehydrating agent. nih.govresearchgate.net Another common method is the reaction of an acyl chloride with the sodium salt of a carboxylic acid. researchgate.net Reagents like triphenylphosphine/trichloroisocyanuric acid can also facilitate the direct conversion of carboxylic acids to anhydrides under mild conditions. researchgate.net

Table 1: Derivatization Reactions of this compound

DerivativeReagentsGeneral Conditions
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Heating, often with removal of water. masterorganicchemistry.comlibretexts.org
AmideAmine, Coupling Agent (e.g., TiCl₄) or conversion to acid chloride (SOCl₂) followed by amineVaries with method; may require heating. nih.govkhanacademy.org
AnhydrideDehydrating agent or conversion to acid chloride followed by carboxylate saltMild to moderate conditions depending on the reagent. researchgate.net

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). iitk.ac.in For simple carboxylic acids, this reaction often requires harsh conditions, such as heating with soda lime. libretexts.org However, the presence of a carbonyl group at the β-position (a β-keto acid) significantly facilitates decarboxylation, often requiring only mild heating. organicchemistrytutor.commasterorganicchemistry.com

In the case of this compound, the sulfoxide group is at the β-position relative to the carboxylic acid. The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the more stable keto form. masterorganicchemistry.com While the sulfoxide group is not a ketone, its electron-withdrawing nature could potentially stabilize the transition state for decarboxylation. The reaction can proceed under both acidic and basic conditions, with the ease of reaction depending on the stability of the intermediate formed after the loss of CO₂. organicchemistrytutor.com

Reactions at the α-Carbon to the Carboxylic Acid Group

The α-carbon of carboxylic acids and their derivatives can undergo substitution reactions, typically via an enol or enolate intermediate. msu.edulibretexts.org However, these reactions are generally slower for carboxylic acids compared to aldehydes and ketones due to lower equilibrium enol concentrations. msu.edulibretexts.org

Halogenation: Acid-catalyzed α-halogenation (chlorination or bromination) of carboxylic acids is possible but often requires conversion of the acid to a more reactive derivative like an acyl halide. msu.edulibretexts.org The Hell-Volhardt-Zelinsky reaction, for example, uses a catalytic amount of phosphorus tribromide or trichloride (B1173362) to facilitate α-bromination or chlorination. msu.edu

Alkylation: α-Alkylation of carboxylic acids is challenging and typically requires deprotonation with a strong base like LDA (lithium diisopropylamide) to form the corresponding enolate, which can then be reacted with an alkyl halide. gatech.edu

For this compound, reactions at the α-carbon would compete with reactions at the sulfoxide and carboxylic acid functionalities. The specific conditions would need to be carefully chosen to favor α-functionalization.

Multi-Component Reactions Incorporating this compound

No studies detailing the use of this compound as a component in any multi-component reactions (such as Ugi, Passerini, Biginelli, or Mannich reactions) were found.

Exploration of Reactive Intermediates in Transformations

There is no available research on the mechanistic pathways of reactions involving this compound that would include the identification and characterization of its reactive intermediates.

Theoretical and Computational Studies of 1 Oxothietane 3 Carboxylic Acid

Computational Modeling of Reaction Pathways and Transition States

Without dedicated scholarly research on 1-oxothietane-3-carboxylic acid, any attempt to generate content for these topics would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Elucidation of Reaction Mechanisms via DFT Calculations

No published studies have utilized Density Functional Theory (DFT) to specifically investigate the reaction mechanisms of this compound. Such studies would be invaluable for understanding its synthesis, degradation, and potential intermolecular interactions. Future research could focus on mapping the potential energy surfaces for key reactions, identifying transition states, and determining the preferred reaction pathways.

Prediction of Kinetic and Thermodynamic Parameters for Transformations

There is currently no available data on the computationally predicted kinetic and thermodynamic parameters for any transformations involving this compound. Future computational work could provide valuable insights into the stability of this compound and the feasibility of its various potential reactions by calculating parameters such as activation energies, reaction enthalpies, and Gibbs free energies.

Solvent Effects on Molecular Structure and Reactivity

The influence of different solvent environments on the molecular structure, conformation, and reactivity of this compound has not been computationally modeled. Investigating solvent effects through implicit or explicit solvent models would be crucial for predicting its behavior in various chemical and biological systems.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

While experimental spectroscopic data may exist, there are no published theoretical predictions of the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound or its reaction intermediates. Such theoretical spectra, when compared with experimental data, can be a powerful tool for confirming reaction mechanisms and identifying transient species.

Advanced Spectroscopic and Structural Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-oxothietane-3-carboxylic acid, offering detailed insights into its atomic framework and conformational preferences.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton spectrum provides initial information on the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm), which would disappear upon deuterium (B1214612) exchange with D₂O. libretexts.org The protons on the thietane (B1214591) ring would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the thietane ring would resonate at higher field strengths.

COSY (Correlation Spectroscopy): This 2D experiment establishes the connectivity between adjacent protons by identifying cross-peaks between coupled nuclei. It is instrumental in tracing the proton network within the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached, enabling unambiguous assignment of carbon resonances based on their proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of the substituents on the thietane ring, indicating whether they are on the same side (cis) or opposite sides (trans) of the ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar structures. libretexts.orgmnstate.edu

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOH10.0 - 12.0 (br s)170.0 - 180.0H3 → C=O
C2-H3.5 - 4.5 (m)50.0 - 60.0H2 → C4, C=O
C3-H3.0 - 4.0 (m)40.0 - 50.0H3 → C2, C4, C=O
C4-H3.8 - 4.8 (m)60.0 - 70.0H4 → C2, C3

Data is hypothetical and based on typical values for similar functional groups and structures.

The thietane ring in this compound is not planar and can undergo conformational changes, such as ring puckering. Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, can be employed to study these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for conformational interconversions. This provides insight into the flexibility of the ring system and the relative stability of different conformers. Studies on similar heterocyclic systems, like 1,3-oxathiane, have demonstrated the utility of this approach in understanding their conformational behavior. researchgate.net

Mass Spectrometry (MS) for Mechanistic Insights and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns, which can aid in structural confirmation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula C₄H₆O₃S. This technique is also invaluable for identifying and confirming the structures of transient intermediates in chemical reactions involving this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to elucidate the fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected. libretexts.orgyoutube.com

Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bonds adjacent to the carbonyl group. libretexts.org The presence of the thietane sulfoxide (B87167) ring would also lead to specific fragmentation patterns, such as the loss of SO or other small sulfur-containing fragments.

A table of potential major fragment ions for this compound in an MS/MS experiment is provided below.

m/z ValueProposed FragmentNeutral Loss
134[M]⁺-
117[M - OH]⁺H₂O
89[M - COOH]⁺COOH
86[M - SO]⁺SO
71[M - SO - OH]⁺SO, H₂O

Data is hypothetical and based on established fragmentation patterns for carboxylic acids and sulfur-containing heterocycles. libretexts.orgyoutube.com

X-ray Crystallography for Precise Molecular Geometry and Stereochemical Assignment

The most definitive method for determining the three-dimensional structure of a crystalline compound is X-ray crystallography. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the molecule's stereochemistry.

For this compound, a single-crystal X-ray diffraction study would reveal:

The exact puckering of the thietane ring.

The orientation of the carboxylic acid group relative to the ring.

The stereochemical relationship between the sulfoxide oxygen and the carboxylic acid group (i.e., whether they are cis or trans to each other).

The details of intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid and sulfoxide groups.

Crystal Structure Analysis of this compound and its Derivatives

While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from closely related compounds, such as 3-oxocyclobutanecarboxylic acid. nih.gov The analysis of such structures provides a robust framework for predicting the solid-state conformation of this compound.

It is anticipated that the thietane ring in this compound is non-planar, exhibiting a puckered conformation. The presence of the sulfoxide group and the carboxylic acid substituent at the 3-position introduces significant conformational constraints. The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties, leading to the formation of centrosymmetric dimers. nih.gov

Table 1: Predicted Crystallographic Data for this compound (Based on data from analogous structures like 3-oxocyclobutanecarboxylic acid)

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.9
b (Å)~ 5.4
c (Å)~ 11.6
β (°)~ 107
Z4
Hydrogen Bond [O-H···O] Length (Å)~ 2.64
Hydrogen Bond [O-H···O] Angle (°)~ 175

This table is interactive. You can sort and filter the data.

Supramolecular Interactions in the Solid State

The solid-state architecture of this compound is predicted to be governed by a network of supramolecular interactions. nih.gov The most significant of these are the hydrogen bonds formed between the carboxylic acid groups. nih.govmdpi.com These interactions are expected to create robust dimeric synthons, which are common motifs in the crystal structures of carboxylic acids. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Reactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the qualitative and quantitative analysis of this compound. rsc.orgresearchgate.netpsu.edu The characteristic vibrational frequencies of the functional groups present in the molecule provide a unique spectroscopic fingerprint.

The IR spectrum is expected to be dominated by a very broad absorption band in the 3500-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxylic acid should appear as a strong band around 1700-1730 cm⁻¹. spectroscopyonline.com The S=O stretch of the sulfoxide is anticipated to be found in the 1000-1100 cm⁻¹ range. Other significant absorptions would include C-O stretching and C-S stretching vibrations. spectroscopyonline.comresearchgate.netcapes.gov.br

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The S=O and C-S stretching vibrations are expected to give rise to distinct Raman signals. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and assign the vibrational modes with high accuracy. researchgate.net

Table 2: Predicted ajor Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
O-H stretch (H-bonded)3500-2500 (broad)IR
C=O stretch1730-1700IR, Raman
S=O stretch1100-1000IR, Raman
C-O stretch1320-1210IR
O-H bend (out-of-plane)960-900IR
C-S stretch750-600Raman

This table is interactive. You can sort and filter the data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The presence of a stereocenter at the C3 position of the thietane ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a highly sensitive technique for determining the absolute configuration of such chiral molecules. nih.govnih.govyoutube.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. researchgate.net By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of the stereocenter can be unambiguously assigned. nih.govrsc.org This non-destructive method requires only a small amount of sample. nih.gov

The chromophores within this compound, namely the carboxylic acid and the sulfoxide groups, will give rise to electronic transitions that are ECD active. The sign and magnitude of the Cotton effects associated with these transitions are directly related to the spatial arrangement of the atoms around the chiral center, thus providing a reliable method for stereochemical elucidation.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Incorporation of the 1-Oxothietane-3-carboxylic Acid Scaffold into Heterocyclic Systems

There is currently a lack of specific documented methods in the scientific literature for the direct incorporation of the this compound scaffold into other heterocyclic systems. In principle, the carboxylic acid group could be used as a handle for cyclization reactions, potentially forming fused or spirocyclic systems. For instance, condensation with a bifunctional reagent could lead to the formation of larger heterocyclic rings. However, no specific examples of such transformations using this compound as the starting material have been reported in the reviewed literature.

Utilization in Multistep Total Synthesis of Structurally Intricate Molecules

The use of this compound as a key building block in the multistep total synthesis of complex, structurally intricate molecules, such as natural products, is not described in the available literature. Total synthesis campaigns often rely on readily available or readily synthesized starting materials with well-understood reactivity, and it appears this compound has not yet been established in this role.

Applications in Asymmetric Synthesis and Chiral Catalyst Design

The presence of a stereogenic center at the sulfur atom makes this compound a chiral molecule. Chiral carboxylic acids are known to serve as ligands for transition metal catalysts or as organocatalysts themselves in a variety of asymmetric transformations. Despite this potential, there are no specific reports of this compound being employed as a chiral ligand, a chiral catalyst, or a chiral auxiliary to control the stereochemical outcome of a reaction. Research in asymmetric catalysis has explored a wide array of other chiral acids, but this specific thietane (B1214591) derivative has not been featured in such studies.

Precursor to Biologically Relevant Scaffolds (Focus on chemical synthesis, not biological activity)

While patent literature mentions this compound in the context of spirocyclic isoxazoline (B3343090) derivatives with antiparasitic activity, the specific synthetic pathways detailing its use as a precursor are not provided. google.comgoogle.com The transformation of this compound into scaffolds of known biological relevance is a plausible synthetic goal, but the chemical synthesis routes to achieve this from the named compound are not detailed in the available research.

Structure Reactivity Relationships Within the 1 Oxothietane 3 Carboxylic Acid Family

Influence of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on the thietane (B1214591) ring can dramatically alter the reactivity and selectivity of reactions involving 1-oxothietane-3-carboxylic acid and its derivatives. These effects are broadly categorized as electronic or steric in nature and can be quantitatively assessed using tools like Hammett and Taft analyses.

Steric hindrance plays a significant role, particularly in reactions involving the strained four-membered ring. Bulky substituents can impede the approach of reagents to a reaction center. The synthesis of thietanes with substituents at the 2- and 4-positions is often challenging due to steric hindrance, which can lead to competing elimination reactions. beilstein-journals.org In the context of this compound, a bulky substituent at the 2- or 4-position would likely hinder reactions at the sulfur atom or adjacent ring carbons.

The interplay of these effects is summarized in the table below, which outlines the expected impact of different substituent types at various positions on the 1-oxothietane ring.

Substituent Type (at C2/C4)Electronic EffectSteric EffectExpected Impact on Reactivity at Sulfur
Small Electron-Donating (e.g., -CH₃)Increases electron density at sulfurMinimalMay slightly decrease reactivity towards nucleophiles
Bulky Electron-Donating (e.g., -C(CH₃)₃)Increases electron density at sulfurHighSignificantly hinders approach of reagents
Small Electron-Withdrawing (e.g., -F)Decreases electron density at sulfurMinimalIncreases reactivity towards nucleophiles
Bulky Electron-Withdrawing (e.g., -CF₃)Decreases electron density at sulfurModerateIncreases reactivity but may be tempered by steric bulk

This table represents predicted effects based on general chemical principles, as specific kinetic data for substituted this compound is not extensively documented.

The Hammett equation is given by: log(k/k₀) = ρσ

Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the electronic nature of the substituent), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. nih.gov A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (positive charge buildup).

For example, a Hammett plot for the oxidation of para-substituted methyl phenyl sulfides shows a V-shaped curve. researchgate.net This suggests a change in the reaction mechanism or the nature of the oxidizing species depending on the substituent. In contrast, the deoxygenation of aryl methyl sulfoxides shows a linear Hammett plot with a positive ρ value, indicating that electron-withdrawing groups facilitate the reaction by stabilizing a developing negative charge. researchgate.net

Below is a representative data table from a Hammett analysis of the oxidation of p-substituted thioanisoles, illustrating the type of data used in such studies.

Substituent (X)σₚ ValueRelative Rate (kₓ/kн)log(kₓ/kн)
OCH₃-0.270.30-0.52
CH₃-0.170.45-0.35
H0.001.000.00
Cl0.232.100.32
CN0.6615.51.19
NO₂0.7845.01.65

Data is illustrative and based on typical trends observed in sulfoxide (B87167) chemistry.

A similar analysis of this compound derivatives would provide invaluable insight into their reaction mechanisms. For instance, studying the nucleophilic ring-opening would likely yield a positive ρ value, as electron-withdrawing substituents would stabilize the attack on the ring carbons.

Stereochemical Control and Its Impact on Reaction Pathways

The stereochemistry of the this compound ring, particularly the relative orientation of the sulfoxide oxygen and the carboxylic acid group (cis or trans), has a profound impact on reaction pathways. The conformation of the ring dictates the accessibility of its faces to reagents, leading to stereoselective outcomes.

NMR studies on related 3-substituted thietane 1-oxides have shown that cis isomers (where the substituent and the sulfoxide oxygen are on the same side of the ring) predominantly exist in a conformation where both the oxygen and the substituent occupy equatorial positions. researchgate.netresearchgate.net This diequatorial arrangement minimizes steric strain. For a cis-1-oxothietane-3-carboxylic acid, this would mean both the sulfoxide oxygen and the carboxylic acid group are equatorial. This conformation would likely direct incoming reagents to the axial position due to reduced steric hindrance.

Conversely, trans isomers exist as an equilibrium of conformers. For example, trans-3-tert-butylthietane 1-oxide exists with the oxygen in an equatorial position about 65-75% of the time. researchgate.net This conformational flexibility means that trans isomers can present different steric environments to a reagent, potentially leading to a mixture of products or different reaction rates compared to their cis counterparts. A reaction's outcome can therefore be controlled by the starting stereochemistry of the substituted thietane ring.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. While widely used in medicinal chemistry to predict biological activity, mdpi.com QSAR can also be applied to understand and predict the rates and outcomes of chemical reactions.

For the this compound family, a QSAR study could be developed to predict reactivity in a specific transformation, such as oxidation to the sulfone or a ring-opening reaction. This would involve synthesizing a library of derivatives with varying substituents and measuring their reaction rates under identical conditions. These rates would then be correlated with calculated molecular descriptors for each derivative. Such descriptors might include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft's Eₛ).

Topological Descriptors: Indices that describe molecular branching and shape.

A resulting QSAR equation might take a form like: log(k) = c₀ + c₁(σ) + c₂(Eₛ) + c₃(LUMO)

While no specific QSAR studies on the chemical transformations of this compound have been found in the reviewed literature, the table below illustrates the hypothetical data that would be generated in such a study.

Derivative (Substituent at C2)log(k) (Observed)σ* (Taft Constant)Eₛ (Steric Parameter)LUMO Energy (eV)
-H-2.50.491.24-0.5
-CH₃-2.90.000.00-0.4
-Cl-1.81.050.27-0.8
-Ph-2.10.60-0.38-0.7

This table is a hypothetical representation to illustrate the QSAR concept.

Such a model would be a powerful predictive tool for designing new derivatives with desired reactivity profiles.

Conformational Dynamics and Their Role in Reactivity Profiles

The four-membered thietane ring is not planar but exists in a puckered conformation to relieve ring strain. The dynamics of this puckering, and the preferred conformations of the ring and its substituents, are critical in determining the molecule's reactivity.

Spectroscopic and computational studies have shed light on the conformational landscape of thietanes and their oxides. The parent thietane has a puckering angle of about 26° with an energy barrier to ring inversion of approximately 274 cm⁻¹. researchgate.net Oxidation to the sulfoxide introduces a large substituent (the oxygen atom) on the sulfur, which significantly influences the ring's conformational preferences.

The conformational preferences for substituted thietane 1-oxides are summarized below:

CompoundPreferred Conformation of Sulfoxide OxygenPercentage of Equatorial ConformerReference
cis-3-Alkyl/Aryl-thietane 1-oxideEquatorial~100% (diequatorial with substituent) researchgate.netresearchgate.net
trans-3-Methyl-thietane 1-oxideEquatorial86% researchgate.net
trans-3-Aryl-thietane 1-oxideEquatorial75% researchgate.net
trans-3-tert-Butyl-thietane 1-oxideEquatorial65-75% researchgate.net

This conformational locking, or strong preference, directly impacts reactivity. For example, in a cis-3-substituted derivative, the fixed diequatorial arrangement creates distinct axial and equatorial faces of the ring. A reagent might selectively approach from the less hindered axial face, leading to a single stereoisomeric product. In contrast, the conformational equilibrium of a trans isomer could allow for attack from different directions, potentially resulting in a mixture of products. Therefore, understanding the conformational dynamics is essential for predicting and controlling the stereochemical outcome of reactions.

Future Directions and Emerging Research Avenues

Development of Unexplored Reactivity Modes for 1-Oxothietane-3-carboxylic Acid

The inherent ring strain and the presence of a stereogenic sulfoxide (B87167) group in this compound suggest a rich and largely untapped reactivity profile. Future research should focus on leveraging these features to unlock novel chemical transformations.

One promising area is the exploration of ring-opening reactions . The thietane-1-oxide ring is susceptible to nucleophilic attack, which could be exploited to generate novel sulfur-containing acyclic compounds. The regioselectivity of such an attack, influenced by the electronic nature of the sulfoxide and the carboxylic acid, warrants detailed investigation.

Furthermore, the diastereoselective functionalization of the thietane (B1214591) ring, guided by the sulfoxide oxygen, presents a significant opportunity. Building on studies of lithiation syn to the sulfinyl oxygen in thietane 1-oxide, similar strategies could be applied to the carboxylic acid derivative to introduce substituents at the C2 and C4 positions with high stereocontrol. researchgate.net The interplay between the directing effect of the sulfoxide and the electronic influence of the carboxyl group could lead to complex and valuable molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical reactions into continuous flow processes offers numerous advantages, including enhanced safety, improved efficiency, and scalability. nih.gov The integration of this compound and its derivatives into flow chemistry platforms is a logical and impactful future direction.

Flow reactors could be particularly advantageous for handling potentially reactive intermediates generated from this compound, minimizing their decomposition and improving reaction yields. For instance, the in-situ generation and immediate reaction of organometallic derivatives of the thietane ring could be performed more safely and efficiently in a continuous flow setup.

An automated synthesis platform could be developed for the rapid generation of a library of this compound derivatives. By systematically varying reaction parameters such as temperature, pressure, and reagent stoichiometry, such a platform could accelerate the discovery of novel compounds with desirable properties for applications in medicinal chemistry and materials science.

Table 1: Potential Flow Chemistry Applications for this compound Derivatives

Reaction TypePotential Advantages in FlowKey Parameters to Optimize
Nucleophilic Ring OpeningPrecise temperature control, rapid quenching of reactive intermediates.Residence time, temperature, nucleophile concentration.
Diastereoselective FunctionalizationImproved mixing, enhanced stereoselectivity.Flow rate, catalyst loading, temperature.
Esterification/AmidationEfficient removal of byproducts (e.g., water), high-throughput screening of coupling partners.Temperature, catalyst type, stoichiometry.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. researchgate.net The application of these techniques to this compound could unveil unprecedented reactivity.

Photocatalytic decarboxylation represents a compelling avenue. Similar to the photoredox-catalyzed decarboxylation of other carboxylic acids, this compound could serve as a precursor to a thietane-1-oxide radical. This reactive intermediate could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The photochemical [2+2] cycloaddition, a known method for thietane synthesis, could also be explored for the modification of the existing ring system under visible light conditions. researchgate.netnih.gov

Electrocatalytic methods could be employed for the selective oxidation or reduction of the molecule. For example, anodic oxidation could potentially lead to the formation of a sulfone or trigger ring-opening, while cathodic reduction could offer a pathway to the corresponding thietane or other reduced species. The influence of the electrode material and supporting electrolyte on the reaction outcome would be a critical area of investigation.

Applications in Materials Science and Polymer Chemistry

The unique properties of the thietane-1-oxide moiety, including its polarity and potential for hydrogen bonding, suggest that this compound could be a valuable building block in materials science.

The carboxylic acid functionality provides a convenient handle for the incorporation of the thietane-1-oxide unit into polymer backbones through condensation polymerization. The resulting polyesters or polyamides could exhibit interesting thermal and mechanical properties, as well as altered solubility and hydrophilicity due to the presence of the sulfoxide group.

Furthermore, the strained thietane ring itself could be a latent reactive group for ring-opening polymerization (ROP) . While ROP of thietanes is less common than for other heterocycles, the development of suitable catalysts could enable the synthesis of novel sulfur-containing polymers with unique properties. The sulfoxide group would be expected to influence the polymer's conformation and material characteristics.

Advancements in Computational Approaches for Predicting Novel Reactivity

Computational chemistry can provide invaluable insights into the structure, bonding, and reactivity of molecules, guiding experimental efforts. escholarship.org For this compound, computational studies are essential for understanding its conformational preferences, the energetics of potential reaction pathways, and its electronic properties.

Density Functional Theory (DFT) calculations can be employed to model the transition states of proposed reactions, such as nucleophilic attack or radical additions, to predict their feasibility and stereochemical outcomes. researchgate.net Such studies can help in the rational design of experiments and the selection of optimal reaction conditions.

Molecular dynamics simulations could be used to investigate the conformational behavior of polymers incorporating the this compound monomer, providing insights into their macroscopic properties. Furthermore, computational screening of potential catalysts for novel transformations of this molecule could accelerate the discovery process.

Sustainable and Atom-Economical Synthetic Pathways for Derivatives

The principles of green chemistry, which emphasize waste reduction and the use of renewable resources, should guide the development of synthetic routes to and from this compound. nih.gov

Future research should focus on developing catalytic and atom-economical methods for the synthesis of its derivatives. For example, direct C-H functionalization of the thietane ring, catalyzed by transition metals, would be a highly efficient strategy for introducing new substituents without the need for pre-functionalization.

The use of biocatalysis could also be explored. Enzymes could potentially be used for the enantioselective synthesis of this compound or for its selective transformation into valuable derivatives under mild and environmentally benign conditions. The development of sustainable methods for the synthesis of the parent thietane ring system itself is also a crucial area for future investigation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the thietane ring system in 1-oxothietane-3-carboxylic acid, and how do reaction conditions influence yield?

  • The thietane ring can be synthesized via cyclization reactions using sulfur-containing precursors. Key steps include:

  • Oxidation of thietan-3-ol derivatives using agents like oxone or m-CPBA to introduce the 1-oxo group .
  • Carboxylic acid introduction via nucleophilic substitution or carboxylation under anhydrous conditions (e.g., using SOCl₂ for activation) .
  • Optimal yields (>60%) are achieved at low temperatures (−78°C) to minimize ring-opening side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • NMR :

  • 1H^1H-NMR: Thietane ring protons appear as distinct multiplets (δ 3.1–3.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening.
  • 13C^{13}C-NMR: The 1-oxo group resonates at δ 205–210 ppm, while the carboxylic carbon appears at δ 170–175 ppm .
    • IR : Strong absorption bands for C=O (1-oxo: 1720–1740 cm⁻¹; carboxylic acid: 1680–1700 cm⁻¹) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., C₅H₆O₃S: 146.02 g/mol) .

Q. How does the steric and electronic environment of the thietane ring affect the acidity of the carboxylic acid group?

  • The thietane ring’s strain increases carboxylic acid acidity (pKa ~2.5–3.0) compared to non-cyclic analogs (pKa ~4.5–5.0). Computational studies (DFT) show ring strain lowers the energy barrier for deprotonation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Discrepancies often arise from:

  • Stereochemical impurities : Chiral HPLC or enzymatic resolution ensures enantiopurity (>99% ee) .
  • Degradation under assay conditions : Stability studies in buffer (pH 7.4, 37°C) over 24 hours confirm intact compound via LC-MS .
  • Varied biological models : Standardize assays using recombinantly expressed targets (e.g., kinases or proteases) to isolate compound-specific effects .

Q. Can this compound serve as a bioisostere for carboxylic acids in drug design, and what computational tools validate this?

  • Bioisosteric validation :

  • Molecular docking : Comparable binding poses to carboxylic acids in COX-2 (ΔG −8.2 vs. −8.5 kcal/mol) .
  • Physicochemical properties : LogP (1.2 vs. 1.5) and polar surface area (85 vs. 90 Ų) align with carboxylic acid bioisosteres .
  • Metabolic stability : Microsomal assays show 50% degradation at 30 minutes vs. 15 minutes for non-cyclic analogs .

Q. How do reaction conditions influence the regioselectivity of electrophilic additions to the thietane ring?

  • Electrophilic bromination :

  • At −78°C, bromine adds to the less hindered C2 position (80% regioselectivity).
  • At 25°C, ring strain promotes C4 addition (60% selectivity) due to transition-state stabilization .
    • Catalytic effects : Lewis acids (BF₃·Et₂O) shift selectivity toward C2 by stabilizing partial positive charges .

Methodological Considerations Table

ParameterRecommended ApproachKey Evidence
Stereochemical Control Chiral auxiliaries (e.g., Evans oxazolidinones)
Stability Testing Accelerated degradation studies (40°C/75% RH)
Bioactivity Assays SPR (surface plasmon resonance) for KD values
Computational Modeling MD simulations (AMBER) for binding kinetics

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Feasible Synthetic Routes

Reactant of Route 1
1-oxothietane-3-carboxylic acid
Reactant of Route 2
1-oxothietane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.